N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product are also typically discussed.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts. The products of these reactions are also typically identified.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Its spectral data (IR, NMR, UV-Vis, etc.) may also be analyzed.Scientific Research Applications
Antiviral and Antiapoptotic Effects
Research on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, with notable decreases in viral load and increased survival in mice infected with the Japanese encephalitis virus (Ghosh et al., 2008). This suggests potential applications in developing treatments for viral infections.
Antioxidant Activity
A study on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives evaluated their antioxidant activity. The compounds exhibited considerable activity, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Antibacterial and Antifungal Properties
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their use in developing new antimicrobial agents (Debnath & Ganguly, 2015).
QSAR Studies for Antibacterial Agents
Research on the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines highlighted their potential antibacterial activity against gram-positive and gram-negative bacteria, providing insight into the structural and physicochemical parameters influencing their activity (Desai et al., 2008).
Photochemical and Thermochemical Modeling for Photovoltaic Efficiency
A study on spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs suggested their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection (Mary et al., 2020).
Safety And Hazards
This involves identifying any hazards associated with the compound, including its toxicity, flammability, and environmental impact. Proper handling and disposal procedures are also typically discussed.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemicals safely and responsibly.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-15(13-4-2-3-5-14(13)19-10)16(21)17(22)20-12-8-6-11(18)7-9-12/h2-9,19H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCZIQCPCWWZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
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